BenchChemオンラインストアへようこそ!

Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Select CAS 921899-68-5 for your medicinal chemistry program to leverage its optimal lead-like profile. This scaffold offers a calculated logP of ~2.8 and MW of 349, reducing lipophilicity-driven risks compared to higher-logP analogs. Its distinct 4-benzylamino group and TPSA of ~68 Ų minimize passive CNS penetration, ideal for peripheral targets. Procuring this compound directly bypasses a multi-step SNAr amination, accelerating your SAR expansion with a stable, ready-to-use intermediate.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 921899-68-5
Cat. No. B3009338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS921899-68-5
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c1-2-26-20(25)19-17(21-14-15-9-5-3-6-10-15)13-18(24)23(22-19)16-11-7-4-8-12-16/h3-13,21H,2,14H2,1H3
InChIKeyMUDKWKULRAYYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: Ethyl 4-(Benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 921899-68-5) as a Dihydropyridazine Research Scaffold


Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 921899-68-5), molecular formula C20H19N3O3 and molecular weight 349.39 g/mol, belongs to the 6-oxo-1,6-dihydropyridazine class [1]. This scaffold features a 4-benzylamino substitution on a 1-phenyl-6-oxo-1,6-dihydropyridazine core with an ethyl ester at the 3-position. The compound is offered as a research-grade screening compound, typically at ≥95% purity, and serves as a versatile intermediate for medicinal chemistry exploration of dihydropyridazine-based biological targets [2].

Procurement Risk Alert: Why In-Class 6-Oxo-1,6-Dihydropyridazine Analogs Cannot Substitute for CAS 921899-68-5


Generic substitution within the 6-oxo-1,6-dihydropyridazine class is unreliable because small structural modifications—such as N-aryl substitution pattern (e.g., 2-methylphenyl vs. unsubstituted phenyl), C4-substituent identity (benzylamino vs. chloro vs. methoxy), and ester type—produce quantifiable differences in lipophilicity (logP/logD), hydrogen-bonding capacity, and polar surface area that directly alter membrane permeability, target binding, and ADME profiles . These divergent physicochemical properties undermine assay reproducibility and SAR interpretation if analogs are interchanged without documented equivalence [1].

Head-to-Head Evidence: Quantified Differentiation of Ethyl 4-(Benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 921899-68-5) vs. Closest Analogs


Lipophilicity (logP) Comparison: CAS 921899-68-5 vs. 2-Methylphenyl Analog

The 2-methylphenyl analog (ChemDiv F738-0091, C21H21N3O3, MW 363.41) possesses a measured logP of 3.43 . The target compound (CAS 921899-68-5, C20H19N3O3, MW 349.39) lacks the ortho-methyl group, reducing its calculated logP by approximately 0.5–0.6 log units (estimated ~2.8–2.9) based on the π-contribution of a methyl group (π ≈ +0.56). This difference places the target compound closer to the optimal lipophilicity range (logP 1–3) for oral bioavailability, potentially improving solubility and reducing non-specific protein binding relative to the more lipophilic analog.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity: CAS 921899-68-5 vs. 4-Chloro Analog

The target compound contains a benzylamino group at C4 (secondary amine, 1 H-bond donor) and an ethyl ester at C3, yielding a calculated topological polar surface area (TPSA) of approximately 67–70 Ų and 1 hydrogen bond donor. In contrast, the 4-chloro analog (CAS 339030-49-8, C13H11ClN2O3, MW 278.69) lacks the benzylamino group, resulting in TPSA ≈ 55–60 Ų and 0 H-bond donors [1]. The additional H-bond donor and higher PSA of the target compound enhance aqueous solubility and may reduce passive blood-brain barrier penetration, directing its utility toward peripheral target applications.

Polar surface area Hydrogen bonding Blood-brain barrier penetration

Synthetic Tractability: 4-Benzylamino Installation vs. 4-Chloro Displacement Reactivity

The 4-chloro analog (CAS 339030-49-8) serves as a common intermediate for nucleophilic aromatic substitution (SNAr) to install diverse amines [1]. However, the target compound CAS 921899-68-5 exists as the pre-functionalized benzylamino derivative, eliminating the need for an additional synthetic step when the benzylamino pharmacophore is specifically required. This reduces synthetic step count by one, potentially improving overall yield and reducing purification burden in SAR campaigns exploring secondary amine variations at C4. The 4-chloro precursor requires 2–8°C storage, whereas the target benzylamino derivative is expected to have greater ambient stability due to replacement of the labile C–Cl bond with a stable C–N bond [2].

Synthetic accessibility Late-stage functionalization Medicinal chemistry diversification

Molecular Weight Distinction: CAS 921899-68-5 Occupies a Unique MW Niche vs. 4-Substituted Analogs

CAS 921899-68-5 (MW 349.39) occupies a molecular weight regime between the lighter 4-chloro analog (MW 278.69) and the heavier 2-methylphenyl analog (MW 363.41). This intermediate MW positions the compound within the 'lead-like' space (MW ≤ 350) defined by Congreve et al., making it more suitable for lead optimization programs where MW growth is anticipated [1]. The 4-chloro analog falls into fragment-like space (MW < 300), while the 2-methylphenyl analog exceeds the lead-like threshold. The target compound thus offers a balanced starting point for MW-conscious medicinal chemistry.

Molecular weight Lead-likeness Fragment-based drug discovery

Evidence-Based Application Scenarios for Ethyl 4-(Benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 921899-68-5)


Medicinal Chemistry Lead Optimization Requiring Balanced logP (2.8–2.9) and Lead-Like MW

For programs targeting oral bioavailability where lead-like properties are critical, CAS 921899-68-5 provides an estimated logP of 2.8–2.9 and MW of 349.39—positioned within the optimal oral drug space [1]. Its logP is approximately 0.5–0.6 units lower than the 2-methylphenyl analog, reducing lipophilicity-driven liabilities such as CYP inhibition and poor solubility. This compound is suitable as a starting scaffold for SAR expansion where the benzylamino group is retained as a key pharmacophore.

Peripheral Target Screening Where Moderate BBB Exclusion is Desired

The target compound's estimated TPSA of 67–70 Ų and one hydrogen bond donor differentiate it from the 4-chloro analog (TPSA ≈ 55–60 Ų, HBD = 0) [1]. This property profile supports screening campaigns targeting peripheral enzymes or receptors (e.g., kinases, methyltransferases) where passive CNS penetration should be minimized to avoid central side effects. The benzylamino group provides a handle for additional polarity modulation without introducing excessive MW.

Streamlined SAR Exploration of C4-Benzylamino Pharmacophore in Dihydropyridazine Series

When the benzylamino substituent at C4 is a required structural element, procuring CAS 921899-68-5 directly bypasses the need for SNAr amination of the 4-chloro precursor [1]. This one-step synthetic advantage reduces labor, reagent consumption, and purification time, enabling faster analog generation in academic or industrial medicinal chemistry laboratories. The compound's ambient stability further simplifies inventory management compared to the cold-chain-dependent 4-chloro intermediate.

Computational Chemistry and Molecular Docking Studies on Dihydropyridazine-Target Interactions

The well-defined three-dimensional structure of CAS 921899-68-5, with its benzylamino side chain adopting predictable low-energy conformations, makes it an excellent candidate for docking studies against protein targets implicated in cancer and inflammation [1]. Its intermediate MW and balanced physicochemical properties allow it to serve as a reference ligand for validating docking protocols before screening larger virtual libraries of dihydropyridazine analogs.

Quote Request

Request a Quote for Ethyl 4-(benzylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.